2-Hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridine-4-carboxylic acid
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Overview
Description
2-Hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridine-4-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a naphthyridine ring system fused with a tetrahydro ring and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridine-4-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Friedländer reaction, which involves the condensation of 2-aminonicotinaldehydes with ketones, can be employed to synthesize naphthyridine derivatives . Additionally, catalytic hydrogenation and cyclization reactions are often utilized to achieve the desired tetrahydro structure .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the production process . These methods not only reduce reaction times but also minimize the use of hazardous reagents, making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the naphthyridine ring to its fully saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphthyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions . Reaction conditions often involve refluxing in solvents like ethanol or acetic acid to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, fully saturated naphthyridines, and various substituted naphthyridine compounds. These products can exhibit different chemical and biological properties, making them valuable for further research and applications .
Scientific Research Applications
2-Hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthyridine derivatives such as 1,5-naphthyridine and 1,6-naphthyridine. These compounds share the naphthyridine core structure but differ in the position of nitrogen atoms and additional functional groups .
Uniqueness
What sets 2-Hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridine-4-carboxylic acid apart is its unique combination of a tetrahydro ring and a carboxylic acid group, which imparts distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications .
Properties
IUPAC Name |
2-oxo-5,6,7,8-tetrahydro-1H-1,8-naphthyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-7-4-6(9(13)14)5-2-1-3-10-8(5)11-7/h4H,1-3H2,(H,13,14)(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSVSEGXPNZITR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)NC(=O)C=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2225136-95-6 |
Source
|
Record name | 2-hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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